Product packaging for L-PROLINE-N-FMOC (1-13C)(Cat. No.:)

L-PROLINE-N-FMOC (1-13C)

Cat. No.: B1579745
M. Wt: 338.36
Attention: For research use only. Not for human or veterinary use.
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Description

L-PROLINE-N-FMOC (1-13C) is a useful research compound. Molecular weight is 338.36. The purity is usually 98%.
BenchChem offers high-quality L-PROLINE-N-FMOC (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PROLINE-N-FMOC (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

338.36

Purity

98%

Origin of Product

United States

Significance of Site Specific Isotopic Labeling in Contemporary Research

Site-specific isotopic labeling is a powerful technique that involves the precise replacement of an atom in a molecule with one of its isotopes. nih.govcernobioscience.com In the context of complex biological macromolecules like proteins, this method offers a way to simplify otherwise convoluted experimental data. nih.govrsc.org By introducing an isotope, such as carbon-13 (¹³C), at a specific location, researchers can selectively "highlight" and study that particular part of the molecule. nih.gov

This approach is invaluable in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where it helps to overcome challenges associated with signal overlap and spectral complexity, especially in large proteins. cernobioscience.comrsc.orgportlandpress.com The ability to focus on specific residues or segments of a protein allows for detailed investigation of protein structure, dynamics, and interactions with other molecules. nih.govrsc.org Site-specific labeling provides a level of precision that is often unattainable with uniform labeling, where all instances of a particular atom are replaced with an isotope. nih.gov

Role of Fmoc Protected Amino Acids in Advanced Synthetic Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in a technique known as solid-phase peptide synthesis (SPPS). creative-peptides.com In SPPS, peptides are constructed step-by-step by adding amino acids to a growing chain that is attached to a solid support. creative-peptides.com The Fmoc group serves as a temporary "protecting group" for the amino end of the amino acid. wikipedia.org

This protection is critical as it prevents unwanted side reactions during the coupling of the next amino acid in the sequence. creative-peptides.com The Fmoc group is stable under the conditions required for peptide bond formation but can be easily and selectively removed with a mild base, typically piperidine (B6355638), to allow the next amino acid to be added. wikipedia.orggenscript.com This orthogonality—the ability to remove one protecting group without affecting others—is a key advantage of the Fmoc strategy. iris-biotech.de The use of Fmoc-protected amino acids has streamlined peptide synthesis, enabling the efficient and controlled production of complex peptides and proteins. creative-peptides.comgenscript.com

Applications in Solid Phase Peptide Synthesis Spps and Solution Phase Peptide Chemistry

The use of L-proline derivatized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a carbon-13 label is a sophisticated approach in peptide chemistry. smolecule.com This specific isotopic labeling allows researchers to probe peptide structure, dynamics, and interactions with a high degree of precision.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The integration of L-PROLINE-N-FMOC (1-¹³C) into these protocols is seamless and follows the conventional Fmoc/tBu strategy. peptide.com The process begins with the C-terminal amino acid anchored to a solid resin support. peptide.com The synthesis proceeds through iterative cycles of deprotection and coupling.

The general cycle for incorporating the labeled proline residue involves:

Deprotection: The Fmoc protecting group of the resin-bound N-terminal amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.com

Activation and Coupling: The carboxylic acid of L-PROLINE-N-FMOC (1-¹³C) is activated using a coupling reagent (e.g., HBTU, HATU, or DIC) and then added to the deprotected N-terminal amine of the growing peptide chain, forming a new peptide bond. bachem.comuniversiteitleiden.nl

Washing: Excess reagents and by-products are washed away, leaving the newly elongated, N-terminally Fmoc-protected peptide ready for the next cycle. peptide.com

This procedure specifically introduces a ¹³C isotope at the carbonyl carbon of the proline residue, which can serve as a unique spectroscopic probe. shoko-sc.co.jpeurisotop.com Given that the physicochemical properties of the isotopically labeled peptide are nearly identical to its unlabeled counterpart, it can be used as an internal standard for precise quantification in mass spectrometry-based proteomics or for detailed conformational analysis by NMR. jpt.cominnovagen.com

Achieving high coupling efficiency and yield is paramount in SPPS, especially when using expensive reagents like isotopically labeled amino acids. universiteitleiden.nl The ¹³C isotope at the carbonyl position does not alter the chemical reactivity of the proline derivative. jpt.cominnovagen.com Therefore, its coupling efficiency is comparable to that of standard Fmoc-L-Proline-OH under identical conditions. However, the high cost of the labeled compound necessitates the optimization of reaction conditions to maximize yield and minimize waste. universiteitleiden.nl

Several factors can be adjusted to enhance coupling outcomes. Continuous-flow SPPS systems, for example, can increase coupling efficiencies by maintaining a high flux of activated amino acid over the resin bed. rsc.org For challenging sequences prone to aggregation, strategies include the use of chaotropic salts, elevated temperatures, or specialized solvents and backbone protection groups. peptide.com The purity of the labeled amino acid derivative is also critical, as separating the final labeled peptide from any unlabeled failure sequences by methods like HPLC is impossible due to their identical physicochemical properties. innovagen.com

Table 1: Factors Influencing Coupling Efficiency in SPPS
FactorImpact on EfficiencyMitigation/Optimization StrategyReference
Peptide AggregationLowers yield by preventing reagent access to the growing peptide chain.Use of chaotropic salts, structure-disrupting pseudoprolines, backbone protection (Hmb/Dmb), or difficult sequence-breaking solvents (e.g., DMSO). universiteitleiden.nlpeptide.comchempep.com
Coupling ReagentsChoice of activator impacts reaction speed and side reactions.Uronium/phosphonium reagents (HBTU, HATU) are highly efficient. Carbodiimides (DIC) combined with additives (Oxyma, HOAt) are also effective and can reduce epimerization. bachem.comuniversiteitleiden.nl
Reaction Time & TemperatureIncomplete reactions lead to deletion sequences.Increasing coupling time or performing the reaction at elevated temperatures (e.g., using microwave-assisted SPPS) can drive the reaction to completion. peptide.comnih.gov
Solvent ChoicePoor solvation of the peptide chain can hinder reactions.Switching from DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation and disrupt aggregation. universiteitleiden.nlpeptide.com

Epimerization, the conversion of an L-amino acid to its D-form, is a significant side reaction during peptide synthesis, particularly for base-mediated activation methods. nih.gov However, L-proline is a notable exception. Due to its secondary amine structure, which is part of a rigid five-membered ring, Fmoc-proline cannot form the oxazolone (B7731731) intermediate that is the primary pathway for racemization in other amino acids. bachem.compeptide.com This inherent resistance makes the coupling of L-PROLINE-N-FMOC (1-¹³C) chirally safe.

While proline itself is secure, the risk of epimerization for other sensitive amino acids (like Cys or His) within the same peptide sequence remains. peptide.comnih.gov To preserve the chiral integrity of the entire peptide, several strategies are employed:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive aza-derivative, HOAt, to the coupling mixture effectively suppresses racemization. bachem.compeptide.com

Choice of Coupling Reagent: Carbodiimide-based activation (e.g., DIC/HOAt) under base-free conditions is known to minimize racemization. bachem.comnih.gov For uronium/phosphonium reagents, HATU is generally preferred over HBTU for reducing epimerization. mdpi.com

Base Selection: In cases where a base is required, weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine are recommended over stronger ones like DIPEA, especially when coupling racemization-prone residues. bachem.com

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides or for segment condensation strategies to build very large or complex proteins. In this context, isotopically labeled building blocks like L-PROLINE-N-FMOC (1-¹³C) can be incorporated into peptide fragments that are later joined together.

A notable example is the synthesis of labeled oxytocin (B344502). nih.govresearchgate.net In this work, a ¹³C and ¹⁵N backbone-labeled C-terminal tripeptide amide fragment containing the labeled proline was synthesized. This fragment was then coupled via segment condensation with the protected N-terminal portion of the hormone (tocinoic acid) in solution. nih.gov This approach allows for the precise placement of isotopic labels within a specific region of a complex molecule, which is highly advantageous for detailed NMR studies of molecular conformation and dynamics. nih.govresearchgate.net

Proline's unique cyclic structure naturally induces kinks in a peptide backbone, making it a "turn-inducer" and a common component in conformationally constrained peptide analogues and peptidomimetics. smolecule.comresearchgate.net The introduction of a ¹³C label via L-PROLINE-N-FMOC (1-¹³C) is particularly useful for studying the structure of these complex molecules.

One advanced strategy is "proline editing," where a peptide is first synthesized using Fmoc-hydroxyproline. nih.gov After the full peptide is assembled on the resin, the hydroxyl group is selectively modified to generate a diverse array of substituted proline analogues. nih.gov These can include mimetics of other amino acids or handles for bioconjugation or spectroscopy. nih.gov Incorporating a ¹³C label into such a system would provide an invaluable tool for NMR analysis, allowing researchers to probe the local conformational effects induced by the specific proline modification. The synthesis of such proline derivatives is otherwise a substantial solution-phase effort. nih.gov

A primary application of L-PROLINE-N-FMOC (1-¹³C) is in the synthesis of isotopically labeled versions of biologically active peptides for use as ligands and probes. shoko-sc.co.jp Since stable isotope labeling does not alter the chemical properties or biological activity of a peptide, these labeled molecules can be used in a variety of assays to study ligand-receptor interactions, enzyme mechanisms, and metabolic pathways. jpt.comu-szeged.hu

The synthesis of labeled oxytocin, which was confirmed to have biological activity identical to the natural hormone, perfectly illustrates this principle. nih.govresearchgate.net The labeled hormone could then be used in detailed NMR studies to confirm its solution conformation, providing insights into its structure-activity relationship. nih.gov Similarly, peptides labeled with ¹³C can be used as internal standards in quantitative mass spectrometry assays to accurately measure the concentration of their unlabeled counterparts in complex biological samples. eurisotop.com

Orthogonal protection is a fundamental concept in modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. ub.edubiosynth.com The standard Fmoc-SPPS is built on the orthogonal Fmoc/tBu protection scheme. peptide.com

The Nα-Fmoc group is temporary and removed at each cycle with a base (e.g., piperidine). iris-biotech.de

Side-chain protecting groups (e.g., tert-butyl (tBu) for Asp, Glu, Ser, Thr; trityl (Trt) for Asn, Gln, His) are permanent during synthesis and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de

This orthogonality is crucial for complex syntheses. For instance, if a specific side-chain needs to be modified while the peptide is still on the resin (e.g., for cyclization or labeling), a third dimension of orthogonality is required. This involves using a side-chain protecting group that can be removed under conditions that affect neither the Nα-Fmoc group nor the other acid-labile side-chain groups. nih.govub.edu The "proline editing" strategy utilizes a trityl group on the hydroxyproline (B1673980) side-chain, which can be selectively removed using very dilute acid, demonstrating such a multi-level orthogonal approach. nih.gov

Table 2: Common Orthogonal Protecting Groups in Fmoc-SPPS
Protecting GroupFunctionality ProtectedCleavage ConditionsOrthogonal ToReference
Fmocα-Amine (Temporary)~20% Piperidine in DMFtBu, Boc, Trt, Pbf (Acid-labile) iris-biotech.de
tBu (tert-Butyl)Side-chain -OH, -COOH (e.g., Ser, Thr, Asp, Glu)Strong Acid (e.g., 95% TFA)Fmoc, Alloc, ivDde iris-biotech.de
Trt (Trityl)Side-chain Amide, -SH, -OH (e.g., Asn, Gln, Cys, His)Strong Acid (e.g., 95% TFA), sometimes mild acidFmoc, Alloc, ivDde peptide.com
PbfSide-chain Guanidino (Arg)Strong Acid (e.g., 95% TFA)Fmoc, Alloc, ivDde iris-biotech.de
AllocSide-chain -NH₂ (e.g., Lys) or -OHPd(0) catalystFmoc, tBu, Trt, Boc nih.gov
ivDdeSide-chain -NH₂ (e.g., Lys)~2% Hydrazine in DMFFmoc, tBu, Trt, Boc iris-biotech.de

L Proline N Fmoc 1 13c in Advanced Spectroscopic Research

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of isotopically labeled compounds, high-resolution mass spectrometry (HRMS) is essential for verifying the incorporation and purity of the isotopic label.

High-resolution mass spectrometry provides the accuracy and resolving power necessary to distinguish between molecules with very similar masses, such as an unlabeled compound and its ¹³C-labeled counterpart. This is crucial for verifying the successful synthesis and isotopic enrichment of L-PROLINE-N-FMOC (1-¹³C).

By analyzing the mass spectrum of the labeled compound, researchers can confirm that the ¹³C isotope has been incorporated at the desired position and can determine the isotopic purity of the sample. researchgate.net This is achieved by comparing the intensity of the mass peak corresponding to the labeled molecule with that of the unlabeled molecule. The high mass accuracy of HRMS instruments allows for the unambiguous identification of the isotopically labeled species. This verification is a critical quality control step before using the labeled compound in downstream applications like NMR or as an internal standard in quantitative proteomics studies. nih.gov

Application of LC-MS/MS in Tracing Labeled Proline-Containing Metabolites

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive analytical technique used to separate, detect, and quantify molecules in a complex mixture. When combined with stable isotope tracing, it becomes a formidable tool for mapping metabolic pathways and quantifying metabolic fluxes. The use of compounds like L-proline labeled with ¹³C allows for the precise tracking of the isotope as it is incorporated into various downstream metabolites.

The general workflow involves introducing the ¹³C-labeled precursor into a biological system, such as cell cultures or ex vivo tissues. nih.gov After a set period, metabolites are extracted and analyzed by LC-MS. The mass spectrometer can distinguish between the naturally occurring ¹²C-containing metabolites and their ¹³C-labeled isotopologues due to the mass difference. This allows for the qualitative and quantitative assessment of metabolic activities. nih.gov

A key application is in metabolic flux analysis, which provides quantitative estimates of pathway activity. nih.gov For instance, research on CD8+ T cells utilized ¹³C-glutamine to trace its metabolic fate. It was observed that activated CD8+ T cells, both in vitro and in vivo, showed a significant increase in ¹³C₅-proline, indicating that glutamine-derived carbon is used for proline synthesis in these cells. biorxiv.org The LC-MS analysis could clearly distinguish the enrichment of ¹³C in the proline pool, highlighting differences between cell types and activation states. biorxiv.org This method provides crucial insights into how cells utilize available nutrients to support specific functions.

The use of fully ¹³C-labeled organisms, such as yeast, can also serve as a source for a wide array of labeled compounds, including amino acids, which can be used as internal standards for accurate quantification in complex samples like human plasma. researchgate.net This approach improves the trueness and precision of LC-MS/MS-based assays. researchgate.net

Table 1: Research Findings on Tracing ¹³C-Labeled Proline Metabolites via LC-MS

Study FocusBiological SystemKey FindingCitation
Glutamine MetabolismCD8+ T CellsActivated T cells showed a substantial increase in ¹³C₅-proline derived from ¹³C-glutamine, with effector T cells in vivo displaying higher enrichment. biorxiv.org
Global Metabolite TracingHuman Liver Tissue (ex vivo)Global ¹³C tracing with labeled amino acids and glucose showed that nearly half of detected metabolites gained ¹³C enrichment within 24 hours. nih.gov
Method ValidationPichia pastorisExtracts from >99% ¹³C-enriched yeast provide ideal internal standards for the absolute quantification of amino acids in human plasma using LC-MS/MS. researchgate.net

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Labeled Peptides

Infrared (IR) and Circular Dichroism (CD) spectroscopy are essential techniques for determining the secondary structure and conformation of peptides and proteins. The strategic incorporation of a ¹³C isotope, particularly at the carbonyl carbon of a peptide bond, offers a unique method known as "isotope-edited IR spectroscopy" to gain site-specific structural information that is often obscured in a standard IR spectrum. acs.orgcanada.ca

The amide I region of the IR spectrum (roughly 1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. However, the signals from all amino acid residues overlap extensively. By introducing a ¹³C label at a specific proline residue, the vibrational frequency of that residue's carbonyl group (C=O) is shifted to a lower wavenumber by approximately 35 to 45 cm⁻¹ due to the increased mass. acs.org This shift effectively isolates the signal of the labeled residue from the bulk of the amide I band, allowing for the direct study of its local conformation. acs.orgcanada.ca

A landmark study on Ribonuclease T1 (RNase T1), which contains four proline residues, illustrates this principle perfectly. Researchers biosynthesized RNase T1 with all four prolines labeled with ¹³C at the peptide carbonyl carbon. acs.orgacs.org The key findings were:

Infrared (IR) Spectroscopy: In contrast to the CD results, the IR spectra showed significant differences between the labeled and unlabeled proteins in their native state. acs.orgacs.org Major spectral changes were observed at marker bands for antiparallel β-sheets (1678 cm⁻¹ and 1633 cm⁻¹), indicating that the proline residues are involved in or are electronically coupled to these structural elements. acs.org

This isotope-editing approach allows researchers to probe the structural environment of specific residues within a large protein, providing information that is complementary to other high-resolution methods like NMR. The combination of CD to confirm global structure and isotope-edited IR to probe local structure provides a powerful analytical strategy. acs.orgresearchgate.net

Table 2: Infrared Spectral Data for Unlabeled and ¹³C-Proline-Labeled Ribonuclease T1

Spectral Region/BandUnlabeled RNase T1 (cm⁻¹)¹³C-Proline Labeled RNase T1 (cm⁻¹)InterpretationCitation
Antiparallel β-sheet (High-frequency)1678Reduced intensity at 1678The ¹³C label alters the transition dipole coupling within the β-sheet structure. acs.org
Main β-sheet band~1633Increased intensity at 1633Shift and intensity changes indicate the labeled prolines are part of or influence the β-sheet. acs.org
Low-frequency β-sheet componentNot prominentHigher band intensity at 1614Appearance of a new band due to the ¹³C=O oscillators of the labeled prolines. acs.org

Isotopic Tracing and Metabolic Pathway Elucidation Using L Proline N Fmoc 1 13c Derivatives

Methodological Frameworks for ¹³C Metabolic Flux Analysis (MFA) in Biological Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for the quantitative analysis of intracellular metabolic fluxes. sci-hub.se This approach relies on feeding cells a substrate labeled with ¹³C and then measuring the distribution of the isotope in various intracellular metabolites. sci-hub.se The resulting labeling patterns provide a wealth of information about the relative activities of different metabolic pathways.

Design of ¹³C-Labeling Experiments for Quantitative Metabolic Studies

The success of a ¹³C-MFA study is critically dependent on the careful design of the labeling experiment. This includes the selection of the isotopic tracer, the position of the label within the tracer molecule, and the experimental conditions. The choice of a specific isotopomer of a substrate, such as [1-¹³C]glucose or, in the context of this article, a derivative of [1-¹³C]proline, is crucial for maximizing the information obtained about the metabolic network. sci-hub.se The design phase often involves computational simulations to predict which tracer will provide the best resolution for the fluxes of interest.

Parallel labeling experiments, where the same organism is grown under identical conditions but with different ¹³C-labeled substrates, can significantly enhance the accuracy and scope of the flux analysis. sci-hub.se This approach helps to validate the metabolic model and provide more robust flux estimations, especially for complex and poorly characterized metabolic networks. sci-hub.se

Computational Modeling and Algorithms for Flux Estimation in Labeled Networks

The data generated from ¹³C-labeling experiments, which includes the isotopic labeling patterns of metabolites and measured extracellular fluxes, are fed into a computational model to estimate the intracellular fluxes. This process involves solving a system of algebraic equations that describe the atom transitions for each reaction in the metabolic network. The fluxes are then determined through an iterative fitting procedure that minimizes the difference between the experimentally measured and the model-predicted labeling patterns. pnas.org

Various software packages and algorithms have been developed to facilitate ¹³C-MFA. These tools automate the process of model construction, flux estimation, and statistical analysis, making the technique more accessible to the broader scientific community.

Tracing Proline Catabolism and Anabolism in Cellular Models

Proline metabolism is intricately linked to central carbon metabolism, cellular redox balance, and stress responses. Isotopic tracing with ¹³C-labeled proline provides a powerful means to dissect the complexities of its catabolic and anabolic pathways.

Investigation of Proline Interconversions with Other Amino Acids in vivo and in vitro

Proline can be synthesized from glutamate (B1630785) and can be catabolized back to glutamate, which can then enter the tricarboxylic acid (TCA) cycle. pnas.org Studies using ¹³C-labeled glutamine have demonstrated the conversion of glutamine to proline in various cell types, including cancer cells. nih.govnih.gov For instance, in activated CD8+ T cells, a significant increase in ¹³C₅-proline was observed when cells were cultured with U-¹³C-glutamine, indicating active proline biosynthesis from glutamine. nih.govnih.gov

Conversely, the breakdown of proline can serve as a source of glutamate and subsequently other amino acids. In neonatal pigs, multi-isotope experiments have shown that the small intestine is a major site for the interconversion of proline, ornithine, and arginine. physiology.org These studies revealed that a significant portion of dietary proline is converted to arginine, highlighting the metabolic importance of the gut in amino acid homeostasis. physiology.org

Quantitative Analysis of Carbon Flow through Proline-Related Metabolic Pathways

¹³C-MFA allows for the quantification of carbon flow through proline-related metabolic pathways. By measuring the incorporation of ¹³C from labeled precursors into proline and its downstream metabolites, researchers can determine the rates of proline synthesis, catabolism, and its contribution to other metabolic pathways.

In a study on HL-60 neutrophil-like cells, the contribution of proline as a carbon source for the TCA cycle was quantified. nih.gov The M+5 fraction of α-ketoglutarate derived from [U-¹³C₅]proline was found to be a minor but measurable contributor, indicating that proline catabolism can fuel the TCA cycle under specific conditions. nih.gov The following table summarizes the fractional contribution of proline to α-ketoglutarate in different states of HL-60 cells.

Cell TypeM+5 Fraction of α-KG from [U-¹³C₅]proline (%)
HL-600.1
dHL-60 (differentiated)1.5
LPS-dHL-60 (LPS-stimulated)3.2

Application in Investigating Biosynthetic Pathways of Labeled Natural Products

The use of isotopically labeled precursors is a fundamental technique in the elucidation of the biosynthetic pathways of natural products. L-PROLINE-N-FMOC (1-13C) can be utilized in the chemical synthesis of labeled intermediates that are then fed to producing organisms to trace their incorporation into the final natural product.

For example, in the investigation of the biosynthesis of the notoamide and stephacidin families of fungal alkaloids, doubly ¹³C-labeled notoamide E was synthesized for use in biosynthetic incorporation studies. nih.gov The synthesis involved the coupling of a labeled tryptophan derivative with N-Fmoc-proline, followed by a series of reactions to yield the target molecule. nih.gov The successful incorporation of the labeled intermediate into the final natural product provides direct evidence for its role in the biosynthetic pathway.

Similarly, ¹³C and ¹⁵N backbone-labeled proline has been synthesized and used to create a labeled C-terminal tripeptide amide fragment of the neurohypophyseal hormone oxytocin (B344502). nih.gov This labeled fragment was then used in the total synthesis of labeled oxytocin, allowing for detailed NMR studies of its conformation. nih.gov The Fmoc protecting group on the proline derivative is crucial for the controlled, stepwise synthesis of such peptides and other complex natural products.

Elucidation of Enzyme Mechanisms and Reaction Kinetics via 13C Labeling Studies

The use of stable isotopes has become an indispensable tool in the field of enzymology for dissecting the intricate details of catalytic mechanisms and reaction kinetics. Site-specific isotopic labeling of substrates, such as with L-PROLINE-N-FMOC (1-13C), provides a powerful method for probing specific steps in an enzymatic reaction. By replacing a natural abundance carbon-12 (¹²C) atom with a carbon-13 (¹³C) isotope at a defined position, researchers can track the fate of that atom through the catalytic cycle, measure kinetic isotope effects (KIEs), and characterize reaction intermediates.

The ¹³C label in L-PROLINE-N-FMOC (1-¹³C) is located at the carboxyl carbon (C1 position). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis. This makes the compound an ideal building block for creating custom peptide substrates with a ¹³C label at a specific proline residue's carboxyl group. When such a peptide is subjected to enzymatic action (e.g., by a peptidase), the ¹³C label serves as a sensitive probe for monitoring bond cleavage or formation at that precise location.

Kinetic Isotope Effects (KIEs) in Mechanistic Elucidation

The Kinetic Isotope Effect is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary ¹³C KIE is observed when the C1 carbon is directly involved in a bond-breaking or bond-making event in the rate-determining step of the reaction. The magnitude of the KIE provides valuable information about the transition state of the reaction.

The data below, derived from studies on L-proline dehydrogenase, illustrates how KIEs can provide quantitative insights into an enzyme's mechanism.

ParameterValueMechanistic ImplicationReference
Overall kcat 33 ± 2 s⁻¹Overall turnover rate of the enzyme. nih.gov
Km (L-proline) 5.7 ± 0.8 mMMichaelis constant for L-proline. nih.gov
Primary KIE (DV/Kpro) 5.5 ± 0.1Hydride transfer is rate-limiting for the reductive half-reaction. nih.govacs.org
Primary KIE (DV) 1.1 ± 0.2FAD re-oxidation is the overall rate-limiting step. nih.govacs.org
Pre-steady state KIE (Dkred) 5.2Confirms that flavin reduction is fast but overall reaction is limited by a later step. nih.govnih.gov

Using a substrate like L-PROLINE-N-FMOC (1-¹³C) in a peptide would allow for similar KIE studies on proteases or other peptide-modifying enzymes. Measuring the ¹³C KIE on the cleavage of the peptide bond involving the labeled proline could definitively establish whether that bond-breaking event is the rate-limiting step of catalysis.

¹³C NMR Spectroscopy for Studying Enzyme-Substrate Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that leverages ¹³C labeling. The ¹³C nucleus is NMR-active, and its chemical shift is highly sensitive to its local electronic environment. nih.gov By incorporating L-PROLINE-N-FMOC (1-¹³C) into a substrate, researchers can use ¹³C NMR to directly observe the labeled site. nih.govacs.org

This approach can be used to:

Identify Intermediates: The formation of transient covalent enzyme-substrate intermediates, such as an acyl-enzyme intermediate in serine proteases, would cause a significant change in the chemical shift of the ¹³C-labeled carbonyl carbon.

Characterize Enzyme-Bound States: The chemical environment of the substrate bound in the enzyme's active site is different from that of the free substrate in solution, leading to observable changes in the ¹³C NMR spectrum.

Probe Conformational Changes: Proline residues are known to have unique conformational properties, including the ability to adopt either cis or trans conformations of the peptide bond. researchgate.net ¹³C NMR can distinguish between these conformations, allowing researchers to study how an enzyme might select for or induce a specific conformation during catalysis.

For example, ¹³C NMR studies have been instrumental in identifying the formation of carbamates on enzyme amino groups during activation by CO₂, a key step in the mechanism of enzymes like RuBisCO. pnas.org The appearance of a new resonance in the ¹³C NMR spectrum upon addition of ¹³CO₂ provided direct evidence for this covalent modification. pnas.org Similarly, incorporating a ¹³C label via L-PROLINE-N-FMOC (1-¹³C) would enable the direct detection of catalytic events at that specific proline residue within a peptide.

Research ApplicationTechniqueInformation GainedKey Findings/Potential InsightsReference
Distinguishing Reaction Mechanisms Kinetic Isotope Effect (KIE)Determination of rate-limiting steps; concerted vs. stepwise mechanisms.In proline racemase and malic enzyme, double isotope effects helped distinguish between mechanisms. acs.org
Identifying Catalytic Intermediates ¹³C NMR SpectroscopyDirect observation of covalent adducts (e.g., carbamates, acyl-enzymes).¹³C NMR identified carbamate (B1207046) formation as the activation mechanism for RuBisCO. pnas.org
Probing Enzyme Active Sites ¹³C NMR SpectroscopyChanges in chemical shifts upon substrate binding.Reveals details of enzyme-substrate interactions and conformational states. nih.govacs.org
Determining Rate-Limiting Steps Steady-State and Pre-Steady-State Kinetics with Labeled SubstratesComparison of microscopic and macroscopic rate constants.For proline dehydrogenase, flavin re-oxidation, not hydride transfer, is the overall rate-limiting step. nih.govnih.gov

Role of L Proline N Fmoc 1 13c As a Biochemical Probe

Design and Synthesis of Labeled Proline-Containing Probes for Molecular Interaction Studies

The design of proline-containing probes for molecular interaction studies hinges on the ability to synthesize peptides with site-specific isotopic labels. L-PROLINE-N-FMOC (1-13C) is a key building block in this process, designed for seamless integration into automated Fmoc-based solid-phase peptide synthesis (SPPS). isotope.comd-nb.info The synthesis strategy involves preparing the Fmoc-protected proline amino acid where the carboxyl carbon is a ¹³C isotope. This labeled building block can then be incorporated at a desired position in a peptide chain.

A notable synthetic approach is the "proline editing" method, which allows for the creation of diverse proline analogs within a peptide sequence. nih.gov This technique starts with the incorporation of Fmoc-Hydroxyproline (Hyp) into a peptide via SPPS. nih.gov The hydroxyl group is then chemically modified post-synthesis to generate various substituted prolines, providing a versatile route to functionalized probes. nih.gov Similarly, the synthesis of backbone-labeled prolines using methods like Oppolzer's sultam-based chiral auxiliary approach has been successful in producing isotopomers for incorporation into complex peptides like oxytocin (B344502). nih.govresearchgate.net These synthetic strategies enable the creation of tailored peptide probes to investigate specific molecular interactions, such as those involving protein-peptide binding. For instance, a ¹³C-labeled phosphotyrosine-containing peptide was synthesized to analyze its binding to the SH2 domain of phospholipase C-γ (PLCγ-1), demonstrating the utility of these probes in studying protein complex assembly. d-nb.info

Table 1: Synthesis Strategies for Labeled Proline Probes

Method Description Key Feature Application Example Source(s)
Fmoc Solid-Phase Peptide Synthesis (SPPS) Standard automated method for building peptides on a solid support using Fmoc-protected amino acids. Allows for precise placement of the ¹³C-labeled proline within the peptide sequence. Synthesis of a labeled peptide binder for an SH2 domain. isotope.comd-nb.info
Oppolzer's Method Utilizes a sultam as a chiral auxiliary to synthesize backbone-labeled proline. Produces ¹³C and ¹⁵N backbone-labeled proline isotopomers. Synthesis of a labeled C-terminal fragment of oxytocin. nih.govresearchgate.net

| Proline Editing | Incorporates Fmoc-Hydroxyproline (Hyp) into a peptide, followed by post-synthesis modification of the hydroxyl group. | Highly versatile for creating a wide range of functionally and structurally diverse proline derivatives. | Generation of 122 different 4-substituted prolyl amino acids in a model tetrapeptide. | nih.gov |

Investigating Protein-Proline Interactions and Post-Translational Modifications

The unique, rigid cyclic structure of proline significantly influences protein structure, often introducing turns or breaking secondary structures like α-helices. nih.govresearchgate.net The conformation of the peptide bond preceding a proline residue can exist in either a cis or trans state, and the slow isomerization between these states is often a rate-limiting step in protein folding. nih.govimrpress.com L-PROLINE-N-FMOC (1-13C) is instrumental in studying these phenomena. By incorporating ¹³C-labeled proline into peptides, researchers can use NMR spectroscopy to distinguish between the cis and trans isomers, as the chemical environment, and thus the NMR signal, differs for each state. imrpress.com The difference between the ¹³Cβ and ¹³Cγ chemical shifts is a reliable indicator of the proline isomer form. imrpress.com

Isotopically labeled proline probes are also crucial for studying post-translational modifications (PTMs). PTMs involving proline or adjacent residues can alter protein structure and function. For example, a chemical proteomics workflow using heavy isotopic labeling was developed to identify allysine (B42369) and glutamic semialdehyde modifications derived from the oxidative damage of proline and arginine residues. acs.org This method identified hundreds of modification sites in human cells and mouse tissues. acs.org Furthermore, the "proline editing" approach allows for the synthesis of peptides containing proline analogs that mimic PTMs like phosphorylation, enabling detailed structural studies of their effects on peptide conformation. nih.gov These tools provide invaluable insights into how proline-related interactions and modifications regulate protein function and cellular processes.

Utilization in Cell-Free and In Vitro Enzymatic Assays to Track Substrate Conversion

Cell-free and in vitro enzymatic assays are powerful systems for studying biochemical pathways without the complexity of a living cell. L-PROLINE-N-FMOC (1-13C) and other labeled precursors are highly valuable in these systems for tracking the conversion of a substrate into a product. The isotopic label acts as a tracer that can be detected by mass spectrometry or NMR, allowing for quantitative analysis of reaction kinetics and pathways.

For instance, cell-free protein synthesis (CFPS) systems can be programmed to produce specific proteins. nih.gov By supplying these systems with ¹³C-labeled precursors, such as 3-¹³C-pyruvate, it is possible to synthesize proteins with selectively labeled amino acids. nih.govcopernicus.org This allows researchers to follow the metabolic pathways that convert the precursor into the final amino acid incorporated into the protein. The synthesis of the hormone oxytocin containing a backbone-labeled C-terminal tripeptide, which was created using labeled proline, exemplifies the tracking of substrate conversion through segment condensation. nih.gov

Isotopic labeling is also fundamental to mechanistic enzymology. In studies of proline racemase, the use of isotopes as labels and kinetic probes has been essential in revealing the complete reaction energetics and defining the nature of enzyme-bound intermediates. raineslab.com By observing the fate of the isotope during the reaction, researchers can deduce the step-by-step mechanism of substrate conversion.

Table 2: Application of ¹³C-Labeled Proline in Tracking Substrate Conversion

Assay Type Methodology Information Gained Example Source(s)
Cell-Free Protein Synthesis (CFPS) A ¹³C-labeled precursor (e.g., 3-¹³C-pyruvate) is added to the cell-free system. Traces the biosynthetic pathway from the precursor to the labeled amino acid incorporated into the synthesized protein. Production of ubiquitin with selectively ¹³C-labeled methyl groups. nih.govcopernicus.org
In Vitro Peptide Synthesis A peptide fragment containing ¹³C-labeled proline is coupled with another peptide segment. Confirms the incorporation of the labeled fragment into the final, larger peptide product. Synthesis of labeled oxytocin via segment condensation. nih.gov

| Enzymatic Assays | An isotopically labeled substrate is used in an enzyme-catalyzed reaction. | Elucidates reaction mechanisms, intermediates, and the energetics of catalysis. | Isotopic experiments with proline racemase to determine reaction energetics. | raineslab.com |

Probing Substrate Specificity and Catalytic Mechanisms of Proline-Modifying Enzymes

Understanding how enzymes recognize and modify proline residues is critical for deciphering their biological roles and for developing potential inhibitors. Isotope-labeled probes like L-PROLINE-N-FMOC (1-13C) are central to these investigations. They are used to probe the substrate specificity and catalytic mechanisms of a wide range of proline-modifying enzymes, such as hydroxylases, dehydrogenases, and carboxypeptidases. nih.govnih.govwhiterose.ac.uk

One powerful technique involves using proteome-derived peptide libraries to analyze substrate specificity. In this method, a complex mixture of peptides is treated with a carboxypeptidase, and the resulting cleavage products are identified by mass spectrometry. This approach was used to determine that prolylcarboxypeptidase preferentially cleaves substrates with proline or alanine (B10760859) at the P1 position. nih.gov

For enzymes like proline hydroxylases, which introduce hydroxyl groups with high selectivity, labeled substrates help in analyzing the reaction products and understanding the enzyme's mechanism. whiterose.ac.uk Structural and mechanistic studies of proline catabolic enzymes, such as proline dehydrogenase (PRODH) and proline utilization A (PutA), are also advanced by these tools. nih.gov These enzymes are implicated in various diseases, making them important therapeutic targets. By using labeled proline, researchers can investigate details of the catalytic cycle, including the formation of intermediates and the process of substrate channeling in multifunctional enzymes. raineslab.comnih.gov The insights gained from these studies are essential for the rational design of enzyme inhibitors and for understanding the metabolic roles of proline.

Future Research Directions and Emerging Applications of L Proline N Fmoc 1 13c

Development of Novel Synthetic Routes for Enhanced Isotopic Enrichment and Efficiency

Several synthetic strategies have been explored for producing isotopically labeled proline. One established method involves starting with correspondingly labeled L-glutamic acid, which is then converted to L-5-oxoproline (pyroglutamic acid) before selective reduction to yield L-proline. pnas.orgresearchgate.net Another approach employs Oppolzer's method, utilizing a sultam as a chiral auxiliary to guide the stereoselective synthesis. nih.gov Enantioselective syntheses starting from simpler, commercially available ¹³C-labeled precursors like potassium [¹³C]cyanide and [2-¹³C]bromoacetic acid have also been described. ox.ac.uk

Chemoenzymatic Methods: Combining chemical synthesis with enzymatic reactions offers high selectivity and can lead to higher yields and isotopic purity. researchgate.netmdpi.com

Improved Protecting Group Strategies: Research into more efficient protection and deprotection steps, such as the temporary use of a dimeric Cu(II) complex to shield specific functional groups during the introduction of the Fmoc group, can streamline the synthesis process. acs.orgtemple.edu

Economical Labeling Protocols: The development of simple and economical methods, for instance for the dual labeling of Fmoc-amino acids with ¹³C and ¹⁸O, highlights a trend towards reducing the cost and complexity of producing these valuable compounds. acs.orgresearchgate.netnih.gov

The data below summarizes key aspects of different synthetic approaches.

Synthetic ApproachKey FeaturesPotential for Enhancement
From L-Glutamic Acid Utilizes a readily available labeled amino acid precursor. researchgate.netOptimization of the reduction step to improve yield and minimize side reactions.
Oppolzer's Method Employs a chiral auxiliary for high stereocontrol. nih.govDevelopment of more recyclable or cost-effective chiral auxiliaries.
From Simple ¹³C Precursors Allows for precise placement of the isotope from basic building blocks. ox.ac.ukImproving the efficiency of multi-step syntheses to increase overall yield.
Chemoenzymatic Synthesis High enantioselectivity and specificity from enzymatic steps. researchgate.netDiscovery and engineering of new enzymes for novel transformations.

Integration with Advanced Imaging Techniques for Spatiotemporal Tracing of Labeled Biomolecules

L-PROLINE-N-FMOC (1-13C) is particularly valuable when integrated with advanced analytical and imaging techniques that can detect isotopic labels. The ¹³C nucleus is NMR-active, making this compound an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com

Biomolecular NMR Spectroscopy: Incorporating L-PROLINE-N-FMOC (1-13C) into peptides and proteins allows researchers to study their three-dimensional structure, dynamics, and interactions. nih.govisotope.comchemie-brunschwig.ch The ¹³C label at the C1 position provides a specific signal that can be monitored to understand the local environment of the proline residue's carboxyl group. This is crucial for studying phenomena like protein folding and ligand binding, as proline's unique rigid structure often plays a critical role in defining protein architecture. acs.orgnih.gov The absence of an amide proton in proline makes direct detection via ¹³C-edited NMR techniques particularly advantageous. acs.org

Isotope-Edited Infrared (IR) Spectroscopy: The ¹³C label also induces a detectable shift in the vibrational frequency of the carbonyl group. This allows for isotope-edited IR spectroscopy, a powerful method for probing the secondary structure and local environment of specific residues within a protein with minimal structural perturbation. researchgate.netnih.gov By incorporating L-PROLINE-N-FMOC (1-13C) at a specific site, the amide I' vibration associated with that residue can be isolated from the overlapping signals of the rest of the protein, providing high-resolution structural information.

Mass Spectrometry Imaging (MSI): While not imaging in the traditional sense, MSI can provide spatial information about the distribution of molecules in biological tissues. By administering a ¹³C-labeled precursor, researchers can trace its incorporation into various metabolites and biomolecules, including proteins, across a tissue section. nih.gov This allows for the mapping of metabolic activity with spatial resolution.

Future work will focus on integrating this labeled compound with emerging high-resolution imaging modalities and improving the sensitivity of current techniques to track labeled biomolecules in real-time within living cells and organisms.

Applications in Systems Biology and Multi-Omics Research to Deconvolute Complex Networks

Systems biology aims to understand the complex interactions within biological systems. Stable isotope labeling is a cornerstone of this field, particularly in metabolomics and proteomics. nih.govnih.govnih.gov L-PROLINE-N-FMOC (1-13C) serves as a tracer that can be used to follow the flow of carbon atoms through intricate metabolic networks. researchgate.net

When introduced into cell cultures or organisms, the ¹³C-labeled proline can be tracked as it is incorporated into newly synthesized proteins or metabolized through various pathways. sigmaaldrich.com This approach, often referred to as metabolic flux analysis, allows researchers to quantify the rates of metabolic reactions and understand how these networks are rewired in different physiological or pathological states. nih.govcreative-proteomics.com

Key applications in this area include:

Metabolome-Wide Analysis: Researchers can track the ¹³C label as it appears in downstream metabolites of proline, helping to discover novel metabolic pathways and quantify the activity of known ones. nih.gov

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are used to accurately quantify differences in protein abundance between different cell populations. sigmaaldrich.com While SILAC traditionally uses arginine and lysine, the principle can be extended with other labeled amino acids like proline to study specific protein classes or metabolic processes.

Pathway Elucidation: The specific labeling pattern of metabolites derived from [1-¹³C]proline can provide definitive evidence for the activity of certain enzymatic pathways, helping to untangle complex and interconnected metabolic maps. nih.govnih.gov

The future will see a greater integration of data from these isotope-tracing experiments with other 'omics' data (genomics, transcriptomics) to build comprehensive, predictive models of cellular function. nih.govchempep.com

Exploration in Mechanistic Organic Chemistry and Reaction Pathway Discovery

The ¹³C label in L-PROLINE-N-FMOC (1-13C) is a powerful tool for elucidating reaction mechanisms in both enzymatic and synthetic organic chemistry. The key technique employed is the measurement of Kinetic Isotope Effects (KIEs). A KIE occurs when substituting an atom with its heavier isotope leads to a change in the reaction rate.

By measuring the KIE using ¹³C at the carboxyl position, chemists can determine whether the bond to this carbon is broken or formed in the rate-determining step of a reaction. This provides invaluable insight into the transition state of the reaction. For example, studies on enzymes like proline racemase have used isotope effects to distinguish between concerted and stepwise mechanisms. unl.eduacs.orgraineslab.com

Furthermore, double isotope fractionation experiments, where a second isotopic label is introduced elsewhere in the molecule, can provide even more detailed mechanistic information. acs.org The effect of the second isotope on the KIE of the first provides a sensitive probe of the reaction's transition state structure.

Future applications in this area will involve using L-PROLINE-N-FMOC (1-13C) and its derivatives to:

Investigate the mechanisms of proline-catalyzed reactions, which are fundamental in organocatalysis.

Study the detailed enzymatic mechanisms of proline-utilizing enzymes, which can be targets for drug development. nih.gov

Uncover new reaction pathways by tracing the fate of the ¹³C-labeled carbon through complex chemical transformations.

Challenges and Opportunities in Scalable Production and Broader Academic Accessibility

Despite its immense potential, the widespread use of L-PROLINE-N-FMOC (1-13C) and other isotopically labeled compounds faces significant hurdles, primarily related to cost and accessibility.

Challenges:

High Cost of Production: The synthesis of isotopically labeled compounds is often a multi-step, complex process that requires expensive labeled starting materials and specialized expertise. acs.orgresearchgate.netcopernicus.org This high cost can be prohibitive for many academic research labs, limiting the scope and scale of their experiments. databridgemarketresearch.com

Scalability: Scaling up the production of these compounds from the milligram to the gram or kilogram scale while maintaining high isotopic and enantiomeric purity is a major chemical engineering challenge. temple.edu

Lack of Skilled Professionals: The synthesis and analysis of isotopically labeled compounds require a specialized skill set that is not universally available. databridgemarketresearch.com

Opportunities:

Development of Economical Syntheses: As highlighted in section 7.1, a major opportunity lies in the development of more efficient and cost-effective synthetic routes. acs.orgresearchgate.net Success in this area would dramatically increase the accessibility of these compounds.

Growing Demand: The increasing sophistication of research in fields like systems biology, proteomics, and drug discovery is driving a growing demand for stable isotope-labeled compounds. databridgemarketresearch.commusechem.com This demand can spur innovation and investment in production technologies.

Improved Global Access: Initiatives aimed at facilitating the dissemination of information and resources related to labeled compounds can help researchers in developing countries gain access to these critical research tools. iaea.org

The table below summarizes the key challenges and the corresponding opportunities for L-PROLINE-N-FMOC (1-13C).

ChallengeOpportunity
High cost of synthesis acs.orgdatabridgemarketresearch.comInnovation in synthetic chemistry to create more economical and efficient routes. acs.org
Difficulties in scalable production temple.eduInvestment in process chemistry and engineering to optimize large-scale synthesis.
Limited access for some researchers iaea.orgIncreased collaboration and resource-sharing initiatives; growing market demand may lower costs over time. databridgemarketresearch.com

Q & A

Basic Research Questions

What are the standard protocols for incorporating L-PROLINE-N-FMOC (1-13C) into solid-phase peptide synthesis (SPPS) to ensure isotopic label retention?

Methodological Answer:

  • Coupling Conditions : Use standard FMOC deprotection reagents (e.g., 20% piperidine in DMF) with reduced exposure time to minimize side reactions that could cleave the 13C label.
  • Purification : Employ reverse-phase HPLC with mass spectrometry (MS) to confirm isotopic integrity post-synthesis. Monitor for unintended isotopic dilution by comparing theoretical vs. observed molecular ion peaks .
  • Storage : Store the compound at -5°C to 5°C in anhydrous conditions to prevent hydrolysis of the FMOC group, which could expose the proline residue to unintended reactions .

Which analytical techniques are most effective for verifying position-specific 13C incorporation in L-PROLINE-N-FMOC (1-13C)?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 13C NMR to confirm the isotopic label at the 1-position. Compare chemical shifts with unlabeled proline to identify perturbations caused by 13C incorporation .
  • High-Resolution Mass Spectrometry (HRMS) : Quantify isotopic enrichment by analyzing the [M+H]+ ion. A 1 Da mass shift confirms single 13C incorporation, while deviations suggest isotopic contamination .

What controls are necessary when using L-PROLINE-N-FMOC (1-13C) in metabolic tracing studies?

Methodological Answer:

  • Unlabeled Controls : Include parallel experiments with unlabeled L-proline to differentiate isotopic signals from background noise in NMR or MS datasets .
  • Purity Validation : Pre-screen the compound for isotopic and chemical purity (>99%) using certified suppliers to avoid confounding results .

Advanced Research Questions

How can researchers optimize reaction conditions to minimize isotopic dilution effects during automated peptide synthesis with L-PROLINE-N-FMOC (1-13C)?

Methodological Answer:

  • Kinetic Monitoring : Use real-time NMR or inline MS to track coupling efficiency. Adjust reaction time and temperature to maximize yield while minimizing racemization, which could dilute the 13C signal .
  • Solvent Selection : Prefer anhydrous DMF or NMP to reduce hydrolysis risks. Add molecular sieves to scavenge residual water, which can degrade the FMOC group .

How should discrepancies in 13C NMR chemical shift assignments for proline residues in peptides be resolved?

Methodological Answer:

  • Isotopic Perturbation Analysis : Compare shifts in labeled vs. unlabeled peptides to distinguish conformational effects from isotopic artifacts. For overlapping signals, employ 2D NMR (e.g., HSQC) to resolve ambiguities .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity in low-concentration samples to detect minor conformational populations that may explain shift discrepancies .

What strategies mitigate signal overlap in 13C NMR spectra of peptides synthesized with L-PROLINE-N-FMOC (1-13C)?

Methodological Answer:

  • Isotopic Editing : Use selective decoupling or 13C-filtered experiments to suppress signals from natural-abundance 13C in adjacent residues .
  • Paramagnetic Relaxation Agents : Add chelated lanthanides (e.g., Gd3+) to broaden unwanted signals, simplifying the spectrum for target analysis .

How to design experiments using L-PROLINE-N-FMOC (1-13C) to study proline’s role in peptide conformational dynamics?

Methodological Answer:

  • Variable Temperature NMR : Track 13C chemical shift changes across temperatures to map proline’s conformational flexibility in peptides .
  • Molecular Dynamics (MD) Simulations : Correlate NMR-derived 13C relaxation rates with simulated proline ring puckering dynamics to validate computational models .

How should researchers document the use of L-PROLINE-N-FMOC (1-13C) to ensure reproducibility?

Methodological Answer:

  • Detailed Synthesis Logs : Record batch-specific isotopic purity, solvent conditions, and coupling times. Use standardized templates aligned with NIH guidelines for preclinical studies .
  • Data Archiving : Publicly share raw NMR and MS datasets in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Distinguishing Basic vs. Advanced Questions

  • Basic : Focus on established protocols (e.g., synthesis, purity checks) and routine analytical validation.
  • Advanced : Address complex experimental design (e.g., isotopic dilution, spectral resolution) and hypothesis-driven mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.